![molecular formula C21H16N4O7 B14591902 2,4,6-Trinitrophenol--3,6-dimethylbenzo[g]isoquinoline (1/1) CAS No. 61171-25-3](/img/structure/B14591902.png)
2,4,6-Trinitrophenol--3,6-dimethylbenzo[g]isoquinoline (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trinitrophenol–3,6-dimethylbenzo[g]isoquinoline (1/1) is a complex organic compound that combines the properties of 2,4,6-Trinitrophenol and 3,6-dimethylbenzo[g]isoquinoline.
準備方法
The synthesis of 2,4,6-Trinitrophenol–3,6-dimethylbenzo[g]isoquinoline (1/1) involves several steps:
Nitration of Phenol: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2,4,6-Trinitrophenol.
Synthesis of 3,6-dimethylbenzo[g]isoquinoline: This involves the cyclization of appropriate precursors under specific conditions.
Combination Reaction: The final step involves the combination of 2,4,6-Trinitrophenol with 3,6-dimethylbenzo[g]isoquinoline under controlled conditions to form the desired compound.
Industrial production methods for this compound would likely involve scaling up these reactions while ensuring safety and efficiency.
化学反応の分析
2,4,6-Trinitrophenol–3,6-dimethylbenzo[g]isoquinoline (1/1) undergoes various chemical reactions:
Oxidation: The nitro groups in 2,4,6-Trinitrophenol can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups can also be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2,4,6-Trinitrophenol–3,6-dimethylbenzo[g]isoquinoline (1/1) has several applications in scientific research:
Chemistry: It can be used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Its unique properties make it useful in studying biological processes and interactions.
Industry: Used in the production of dyes, explosives, and other industrial chemicals.
作用機序
The mechanism by which 2,4,6-Trinitrophenol–3,6-dimethylbenzo[g]isoquinoline (1/1) exerts its effects involves interactions with molecular targets and pathways. The nitro groups in 2,4,6-Trinitrophenol can participate in redox reactions, while the aromatic rings in 3,6-dimethylbenzo[g]isoquinoline can interact with various biological molecules. These interactions can lead to changes in cellular processes and functions.
類似化合物との比較
2,4,6-Trinitrophenol–3,6-dimethylbenzo[g]isoquinoline (1/1) can be compared with other similar compounds such as:
2,4,6-Trinitrophenol (Picric Acid): Known for its explosive properties and use in dyes and medicine.
3,6-dimethylbenzo[g]isoquinoline: A polycyclic aromatic hydrocarbon with applications in organic synthesis.
The uniqueness of 2,4,6-Trinitrophenol–3,6-dimethylbenzo[g]isoquinoline (1/1) lies in its combination of properties from both parent compounds, resulting in a compound with diverse applications and potential for further research.
特性
CAS番号 |
61171-25-3 |
|---|---|
分子式 |
C21H16N4O7 |
分子量 |
436.4 g/mol |
IUPAC名 |
3,6-dimethylbenzo[g]isoquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C15H13N.C6H3N3O7/c1-10-4-3-5-12-7-14-9-16-11(2)6-13(14)8-15(10)12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-9H,1-2H3;1-2,10H |
InChIキー |
YWOAWUQAJVOCTQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C3C=C(N=CC3=CC2=CC=C1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


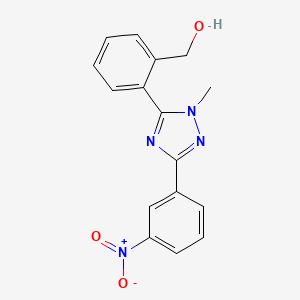
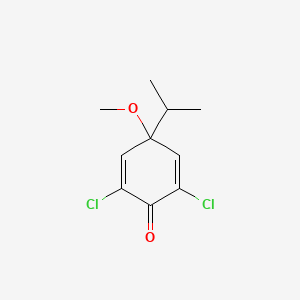


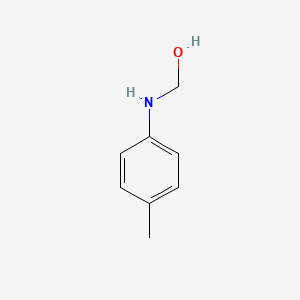
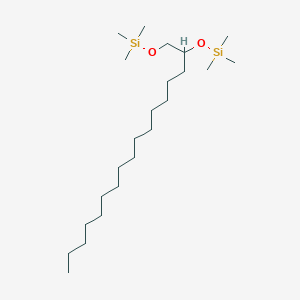

![7,8-Dimethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14591872.png)
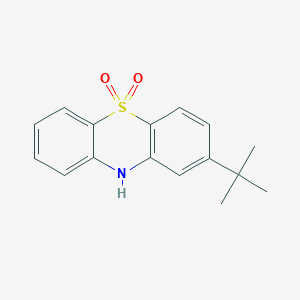
![3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one](/img/structure/B14591880.png)
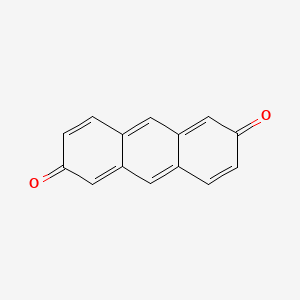
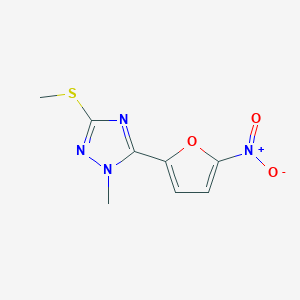
![2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14591897.png)
![[Oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate](/img/structure/B14591904.png)
